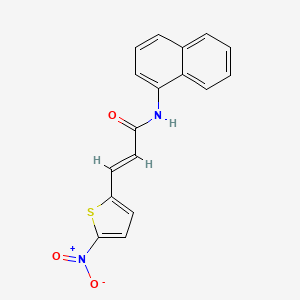
(E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NTAA, and it has been synthesized using different methods.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide involves the reaction of naphthalene-1-amine with 5-nitro-2-thiophenecarboxaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The resulting amine is then reacted with acryloyl chloride to form the final product.
Starting Materials
Naphthalene-1-amine, 5-nitro-2-thiophenecarboxaldehyde, Sodium borohydride, Acryloyl chloride, Diethyl ether, Ethanol, Sodium hydroxide, Hydrochloric acid
Reaction
Step 1: Dissolve naphthalene-1-amine (1.0 g, 7.2 mmol) and 5-nitro-2-thiophenecarboxaldehyde (1.5 g, 7.2 mmol) in ethanol (20 mL) and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 24 hours to form the imine intermediate., Step 2: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for an additional 24 hours to reduce the imine intermediate to the corresponding amine., Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 4: Add acryloyl chloride (1.2 g, 10.8 mmol) to the amine solution in diethyl ether (20 mL) and stir at room temperature for 24 hours to form the final product., Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate. Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Wirkmechanismus
The mechanism of action of NTAA involves its reaction with ROS, resulting in the formation of a fluorescent product. The reaction between NTAA and ROS is based on the nucleophilic addition of the thiol group of ROS to the acrylamide moiety of NTAA. This reaction results in the formation of a highly fluorescent product, which can be detected using fluorescence microscopy.
Biochemische Und Physiologische Effekte
NTAA has been shown to have a minimal effect on the biochemical and physiological processes of living cells. This property of NTAA makes it an ideal tool for studying the role of ROS in various biological processes without interfering with the natural processes of living cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using NTAA in lab experiments is its high selectivity for ROS. This property of NTAA allows for the specific detection of ROS in living cells, making it a valuable tool for studying the role of ROS in various biological processes. However, one of the limitations of using NTAA in lab experiments is its relatively low quantum yield, which can affect the sensitivity of the detection method.
Zukünftige Richtungen
There are several future directions for the study of NTAA. One of the possible directions is the development of NTAA-based probes for detecting ROS in vivo. This application of NTAA can have significant implications for the diagnosis and treatment of various diseases, including cancer and cardiovascular diseases. Another possible direction is the modification of NTAA to improve its quantum yield, which can enhance the sensitivity of the detection method. Additionally, the study of the mechanism of action of NTAA can provide valuable insights into the role of ROS in various biological processes.
Wissenschaftliche Forschungsanwendungen
NTAA has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of NTAA is in the development of fluorescent probes for detecting reactive oxygen species (ROS) in living cells. NTAA has been shown to selectively react with ROS, resulting in a fluorescence signal that can be detected using fluorescence microscopy. This property of NTAA makes it a valuable tool for studying the role of ROS in various biological processes.
Eigenschaften
IUPAC Name |
(E)-N-naphthalen-1-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-16(10-8-13-9-11-17(23-13)19(21)22)18-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,18,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSSYAYWFMQNF-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

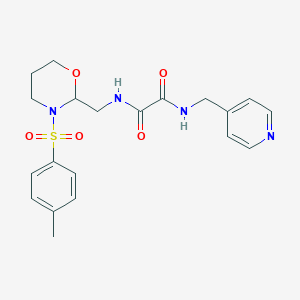
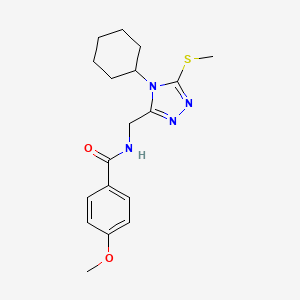
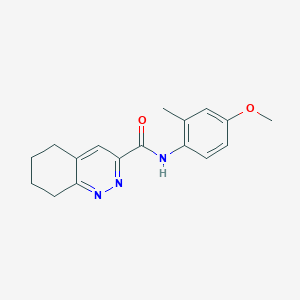
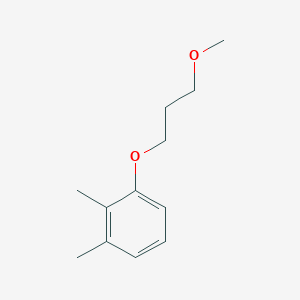
![5-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2690131.png)
![Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2690132.png)
![2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2690133.png)
![2-{2-azabicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2690138.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2690139.png)
![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/no-structure.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2690141.png)
![8-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690142.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B2690146.png)
![4-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2690147.png)